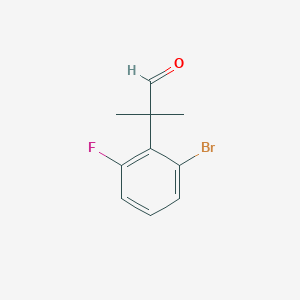![molecular formula C21H20N2O3S B2663669 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one CAS No. 1798420-20-8](/img/structure/B2663669.png)
3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Receptor Antagonist Development
One avenue of scientific research involving compounds structurally related to 3-Phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one focuses on the development of adenosine A2B receptor antagonists. A novel method for the preparation of sulfonamides has led to the creation of potent receptor antagonists. Specifically, 8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) exhibited a Ki value of 3.6 nM for the human A2B receptor, showcasing high selectivity against other human adenosine receptor subtypes (Luo et al., 2006).
Polymorphism Control and Monitoring
The compound ASP3026, which shares a similar sulfonated structure, was developed as a selective inhibitor for the fusion protein EML4-ALK. Research into this compound has shed light on controlling polymorphism in drug development, critical for the stability and efficacy of pharmaceuticals. Temperature and solvent effects on polymorph transformations were studied to optimize manufacturing processes for desired polymorphs (Takeguchi et al., 2015).
Photochemical Transformations
Another aspect of research involves the photochemical and thermal transformations of spirocyclic 3H-pyrazoles, which are formed through reactions involving compounds similar to this compound. These transformations yield a variety of structurally diverse and potentially biologically active compounds, indicating a method for creating novel therapeutic agents (Vasin et al., 2014).
Anticancer Compound Synthesis
Research into the synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety has highlighted the potential anticancer activity of these compounds. Specifically, derivatives were found to exhibit potent cytotoxic activity against various human cancer cell lines, with certain compounds showing remarkable cytotoxic activity and inducing apoptosis in cancer cells, suggesting the potential for new anticancer therapies (Ravichandiran et al., 2019).
Antimicrobial and Antitubercular Agents
In the realm of antimicrobial research, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized. These compounds have shown activity exceeding that of reference drugs against bacteria and fungi, indicating their potential as new antimicrobial and antitubercular agents (Alsaedi et al., 2019).
特性
IUPAC Name |
3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(12-11-19-7-3-1-4-8-19)22-14-16-23(17-15-22)27(25,26)18-13-20-9-5-2-6-10-20/h1-10,13,18H,14-17H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLPIYNZMZQCT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)C#CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
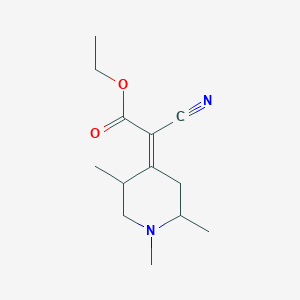
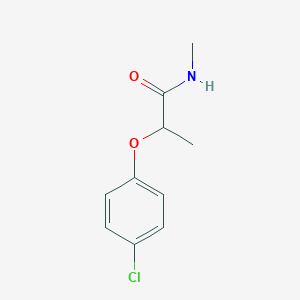
![4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2663588.png)
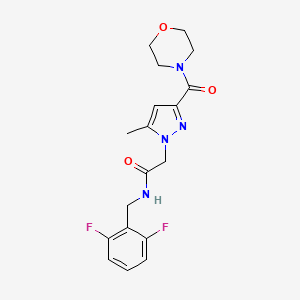
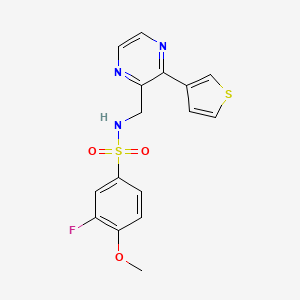
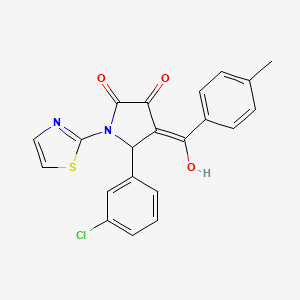
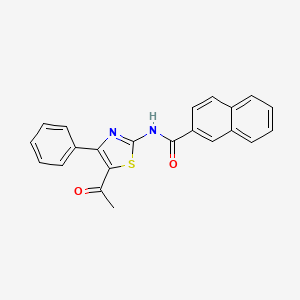
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
![Benzofuran-2-yl(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2663595.png)
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2663600.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
